Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

Catalog No.
S14386477
CAS No.
M.F
C58H98N2O43
M. Wt
1511.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3...

Product Name

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C58H98N2O43

Molecular Weight

1511.4 g/mol

InChI

InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1

InChI Key

VBPHCAMTSUYLFQ-YQXFHCIFSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

The compound Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc is a complex glycan, characterized by its intricate structure composed of various monosaccharides linked through specific glycosidic bonds. This glycan features fucose, mannose, N-acetylglucosamine, and galactose residues arranged in a unique pattern that contributes to its biological functions. The notation indicates the type of linkage between the sugars, such as bb for beta and aa for alpha configurations.

Involving this glycan primarily include glycosylation processes where monosaccharides are enzymatically linked to form oligosaccharides. Specific enzymes such as glycosyltransferases catalyze these reactions, facilitating the transfer of sugar moieties from donor substrates to acceptor molecules. The reactions can be summarized as follows:

  • Glycosylation: The addition of fucose to mannose or N-acetylglucosamine.
  • Degradation: Enzymatic cleavage by glycosidases can break down the glycan into its constituent monosaccharides.

This glycan exhibits significant biological activity, notably in cell recognition and signaling processes. It plays a crucial role in:

  • Cell adhesion: Mediating interactions between cells and the extracellular matrix.
  • Immune response: Acting as a ligand for selectins and other lectins involved in leukocyte trafficking.
  • Pathogen recognition: Serving as a receptor for various pathogens, influencing infection dynamics.

Synthesis of this complex glycan can be achieved through various methods:

  • Enzymatic synthesis: Utilizing specific glycosyltransferases to assemble the glycan stepwise.
  • Chemical synthesis: Employing solid-phase synthesis techniques to create the glycan in a controlled manner.
  • Natural extraction: Isolating the compound from biological sources where it naturally occurs.

The applications of this glycan are diverse and include:

  • Pharmaceuticals: As potential therapeutic agents due to their immunomodulatory properties.
  • Diagnostics: Serving as biomarkers for certain diseases due to their unique expression patterns in pathological conditions.
  • Vaccine development: Acting as adjuvants or components in vaccine formulations to enhance immune responses.

Interaction studies reveal that this glycan interacts with various proteins, influencing biological pathways. Key interactions include:

  • Binding to selectins, which are critical for leukocyte rolling during inflammation.
  • Interactions with lectins that may play roles in pathogen recognition and immune modulation.

These studies often utilize techniques such as surface plasmon resonance and enzyme-linked immunosorbent assay to quantify binding affinities and kinetics.

Several compounds exhibit structural similarities to Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc, highlighting its uniqueness:

Compound NameStructure DescriptionKey Differences
Lewis aGal(b1-3)[Fuc(a1-4)]GlcNAcLacks additional fucose and mannose residues
Sialyl Lewis xNeu5Ac(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAcContains sialic acid instead of fucose
T AntigenGal(b1-3)GalNAc(a1-)Ser/ThrSimpler structure without fucose branching

This comparison illustrates that while similar glycans may share some components, the specific arrangement and types of linkages in Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc contribute to its distinct biological roles and functionalities.

XLogP3

-16.1

Hydrogen Bond Acceptor Count

43

Hydrogen Bond Donor Count

26

Exact Mass

1510.5543298 g/mol

Monoisotopic Mass

1510.5543298 g/mol

Heavy Atom Count

103

Dates

Last modified: 08-10-2024

Explore Compound Types